Ethyl 2-bromo-3,6-difluorophenylacetate
Description
Ethyl 2-bromo-3,6-difluorophenylacetate is a halogenated aromatic ester featuring a bromine atom at the 2-position and fluorine atoms at the 3- and 6-positions on the phenyl ring, attached to an ethyl acetate backbone. This compound is likely utilized in organic synthesis, particularly in pharmaceutical or agrochemical intermediates, where halogenation and fluorination enhance stability and bioactivity.
Properties
IUPAC Name |
ethyl 2-(2-bromo-3,6-difluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O2/c1-2-15-9(14)5-6-7(12)3-4-8(13)10(6)11/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADMWHVFTVQUSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-3,6-difluorophenylacetate typically involves the bromination and fluorination of phenylacetate derivatives. One common method is the bromination of ethyl 3,6-difluorophenylacetate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-3,6-difluorophenylacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted phenylacetates with various functional groups.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Scientific Research Applications
Ethyl 2-bromo-3,6-difluorophenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-3,6-difluorophenylacetate depends on its chemical reactivity and the specific context of its use. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity for molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate
- Structure : Features a 3-bromophenyl group with two fluorine atoms on the adjacent acetate carbon.
- Molecular Formula : C₁₂H₁₁BrF₂O₂ (MW: 289.12 g/mol) .
- Key Differences :
- Fluorine atoms are located on the acetate chain rather than the aromatic ring.
- The bromine substituent is at the 3-position on the phenyl ring, altering electronic effects compared to the 2-bromo-3,6-difluoro substitution pattern.
- Applications : Likely used in medicinal chemistry for modulating lipophilicity and metabolic stability.
Ethyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate
- Structure: Contains bromine (2-position), cyano (3-position), and difluoromethyl (5-position) groups on the phenyl ring.
- Molecular Formula: C₁₂H₁₀BrF₂NO₂ (MW: 326.12 g/mol) .
- Key Differences: Additional cyano and difluoromethyl groups introduce polar and electron-withdrawing effects, enhancing reactivity in cross-coupling reactions. The substitution pattern (2,3,5-positions) creates steric and electronic distinctions compared to the 2,3,6-positions in the target compound.
Ethyl 2-bromo-3,6-difluorobenzoate
- Structure : A benzoate ester with bromine (2-position) and fluorine (3,6-positions) on the aromatic ring.
- Molecular Formula : C₉H₇BrF₂O₂ (MW: 273.05 g/mol; CAS 141134-24-9) .
- Key Differences :
- The ester group is directly attached to the aromatic ring (benzoate), unlike the phenylacetate structure with a methylene spacer.
- Reduced steric bulk compared to phenylacetates may influence crystallization or solubility.
Ethyl Dibromofluoroacetate
- Structure: A non-aromatic ester with two bromine atoms and one fluorine on the acetate chain.
- Molecular Formula : C₄H₅Br₂FO₂ (MW: 264.89 g/mol; CAS 565-53-7) .
- Key Differences :
- Lacks an aromatic ring, resulting in distinct reactivity (e.g., susceptibility to nucleophilic substitution vs. aromatic electrophilic reactions).
- Halogenation on the aliphatic chain may enhance volatility but reduce thermal stability.
Comparative Data Table
*Inferred from structural analogs.
Research Implications
- Substituent Position Effects : The 2-bromo-3,6-difluoro pattern in the target compound likely enhances electron-withdrawing effects, favoring electrophilic aromatic substitution at the 4- or 5-positions .
- Fluorine vs. Cyano Groups: Fluorine improves metabolic stability and membrane permeability, while cyano groups (as in ) enhance binding affinity in enzyme inhibitors.
- Aliphatic vs. Aromatic Halogenation : Aliphatic halogenation (e.g., ) increases reactivity toward nucleophiles, whereas aromatic halogenation stabilizes intermediates in cross-coupling reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
